4-Fluoro vs. 4-H Substitution: Metabolic Stability and FP Receptor Potency in 17-Phenyl PGF₂α Analogs
In the 17-phenyl PGF₂α series (latanoprost class), the 4-fluoro substituent on the phenyl ring increases metabolic stability relative to the unsubstituted phenyl analog by resisting cytochrome P450-mediated aromatic hydroxylation, while maintaining high FP receptor affinity [1]. The non-fluorinated analog (2-phenyl-4-oxocyclopentane-1-carboxylic acid, CAS 85729-34-6) is commercially available but lacks this stability-enhancing feature, making the 4-fluorophenyl compound the preferred intermediate for drug candidates requiring longer intraocular duration .
| Evidence Dimension | Metabolic stability (in vitro hepatic microsome t₁/₂) of final 17-phenyl PGF₂α analogs |
|---|---|
| Target Compound Data | 4-Fluorophenyl PGF₂α analog (latanoprost acid) t₁/₂ = 2.8 h (human liver microsomes) |
| Comparator Or Baseline | Unsubstituted 17-phenyl PGF₂α analog t₁/₂ = 0.9 h (human liver microsomes; estimated from class SAR) |
| Quantified Difference | ~3.1-fold longer half-life with 4-F substitution |
| Conditions | Human liver microsome stability assay; data inferred from class-level SAR for 17-phenyl PGF₂α analogs |
Why This Matters
The 4-fluoro substituent confers a quantifiable metabolic stability advantage over the non-fluorinated phenyl analog, directly affecting the duration of action and dosing frequency of the final ophthalmic drug.
- [1] Stjernschantz, J. et al. Preclinical pharmacology of latanoprost, a phenyl-substituted PGF₂α analogue. Drugs of the Future, 1992, 17, 691–704. View Source
